molecular formula C14H10N2O B334563 naphthalen-1-yl(pyrazol-1-yl)methanone

naphthalen-1-yl(pyrazol-1-yl)methanone

Cat. No.: B334563
M. Wt: 222.24 g/mol
InChI Key: OMQDSKYQXDQNEK-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1H-pyrazol-1-yl)methanone is an organic compound that features a naphthalene ring and a pyrazole ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl(pyrazol-1-yl)methanone typically involves the reaction of naphthalene derivatives with pyrazole derivatives under specific conditions. One common method is the cyclization of α,β-unsaturated ketones with hydrazine derivatives in the presence of a suitable cyclizing agent such as acetic acid . This reaction forms the pyrazole ring, which is then connected to the naphthalene ring through a methanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include hydroxy pyrazole and hydroxy oxazole derivatives . These products can have significant biological and chemical properties, making them useful in various applications.

Mechanism of Action

The mechanism of action of naphthalen-1-yl(pyrazol-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting metabolic pathways . The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl(1H-pyrazol-1-yl)methanone is unique due to its specific combination of naphthalene and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

naphthalen-1-yl(pyrazol-1-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(16-10-4-9-15-16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H

InChI Key

OMQDSKYQXDQNEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3

Origin of Product

United States

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